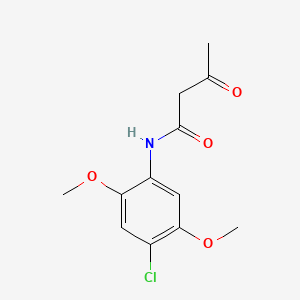

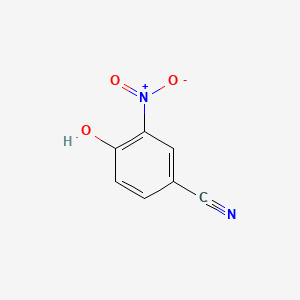

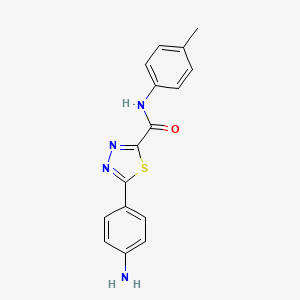

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

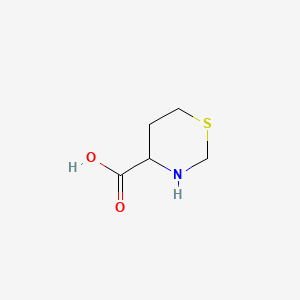

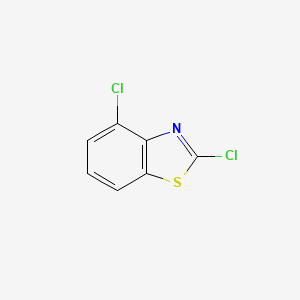

The compound 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Thiadiazoles are known to possess a wide range of biological activities, and their derivatives are often explored for drug development. The presence of both amino and carboxamide groups in this compound suggests it could interact with various biological targets, potentially offering therapeutic benefits.

Synthesis Analysis

The synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to the compound , has been described using a solution-phase parallel synthesis approach. This method involves the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired 5-amino-substituted thiadiazoles . Another approach for synthesizing similar compounds involves solid-phase parallel synthesis, starting with resin-bound carboxamidine thioureas and proceeding through cyclization, N-alkylation or N-acylation, and resin cleavage to produce variously functionalized 1,2,4-thiadiazoles . These methods provide a general framework for the synthesis of thiadiazole derivatives, which could be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and can be modified with various substituents to enhance its properties. The specific compound mentioned includes an aminophenyl and a methylphenyl group, which could influence its binding affinity and selectivity towards biological targets. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in the formation of Schiff's bases, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These reactions are important for creating a diverse array of compounds with potential biological activities. The carboxamide group also offers a site for chemical modification, which can be exploited to produce compounds with specific pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties, including solubility, melting point, and stability, are essential for determining the compound's suitability as a drug candidate. The presence of both polar and nonpolar groups within the compound suggests it may have favorable solubility characteristics for biological applications. Additionally, computational studies, such as ADMET predictions, are often performed to assess the drug-like behavior of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles .

properties

IUPAC Name |

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGFBSLIPZFYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.